

CAS number and molecular formula of 1-Methyl-4-phenylpiperidin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-4-phenylpiperidin-4-ol

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In-Depth Technical Guide: 1-Methyl-4-phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methyl-4-phenylpiperidin-4-ol**, a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its chemical properties, potential synthesis, and pharmacological context. While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this guide extrapolates information from closely related analogs to provide a foundational understanding for researchers.

Chemical Identity and Properties

1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol derivative of a piperidine ring, featuring a methyl group at the nitrogen (position 1) and a phenyl group at position 4.

| Property | Value | Source |
|-------------------|------------------------------------|---------------------|
| CAS Number | 4972-68-3 | [1] |
| Molecular Formula | C ₁₂ H ₁₇ NO | [1] |
| IUPAC Name | 1-methyl-4-phenylpiperidin-4-ol | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| SMILES | CN1CCC(CC1)(C2=CC=CC=C2)O | [1] |
| InChIKey | JVMCZMQYJIRKRV-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

While specific experimental protocols for the synthesis of **1-Methyl-4-phenylpiperidin-4-ol** are not extensively detailed in the reviewed literature, a common and effective method for its preparation is the Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 1-methyl-4-piperidone.

Postulated Experimental Protocol: Grignard Reaction

The following protocol is a generalized procedure based on standard organic synthesis methodologies for similar compounds.

Materials:

- 1-methyl-4-piperidone
- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Anhydrous sodium sulfate (Na₂SO₄)
- Standard glassware for anhydrous reactions

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.
- Reaction with Ketone: The solution of 1-methyl-4-piperidone in anhydrous diethyl ether is cooled in an ice bath. The prepared phenylmagnesium bromide solution is then added dropwise with continuous stirring.
- Quenching: After the addition is complete, the reaction mixture is stirred at room temperature to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **1-Methyl-4-phenylpiperidin-4-ol** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

- FT-IR Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) and tertiary amine (C-N) stretches.

Pharmacological Context and Potential Applications

Direct pharmacological studies on **1-Methyl-4-phenylpiperidin-4-ol** are scarce in the available literature. However, the 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of analgesics.

A quantitative structure-activity relationship (QSAR) study on substituted benzoic acid esters of 1-methyl-4-piperidinol revealed that these compounds exhibit analgesic activity, with some derivatives having potency in the morphine-codeine range.^[2] This suggests that **1-Methyl-4-phenylpiperidin-4-ol** could serve as a key intermediate for the synthesis of novel analgesic agents.

Furthermore, a study on a pyrazole derivative incorporating a 4-phenylpiperidin-4-ol moiety demonstrated promising in vitro antifungal and antibacterial activities.^{[3][4]} This indicates that the 4-phenylpiperidin-4-ol core may contribute to antimicrobial properties.

Signaling Pathways and Mechanism of Action

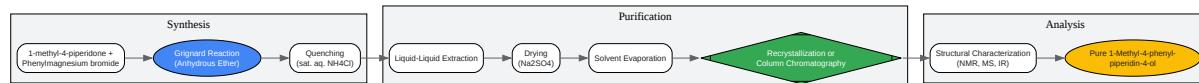
There is no direct evidence from the searched literature detailing the specific signaling pathways modulated by **1-Methyl-4-phenylpiperidin-4-ol**. Given the structural similarity of its derivatives to opioid analgesics, it is plausible that this compound or its derivatives could interact with opioid receptors. However, this remains speculative without direct experimental evidence.

It is important to distinguish **1-Methyl-4-phenylpiperidin-4-ol** from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, which induces Parkinson's-like symptoms by inhibiting complex I of the mitochondrial respiratory chain.^[5] While structurally related, their biological activities are expected to be significantly different.

Experimental Workflows and Diagrams

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of **1-Methyl-4-phenylpiperidin-4-ol** via a Grignard reaction.

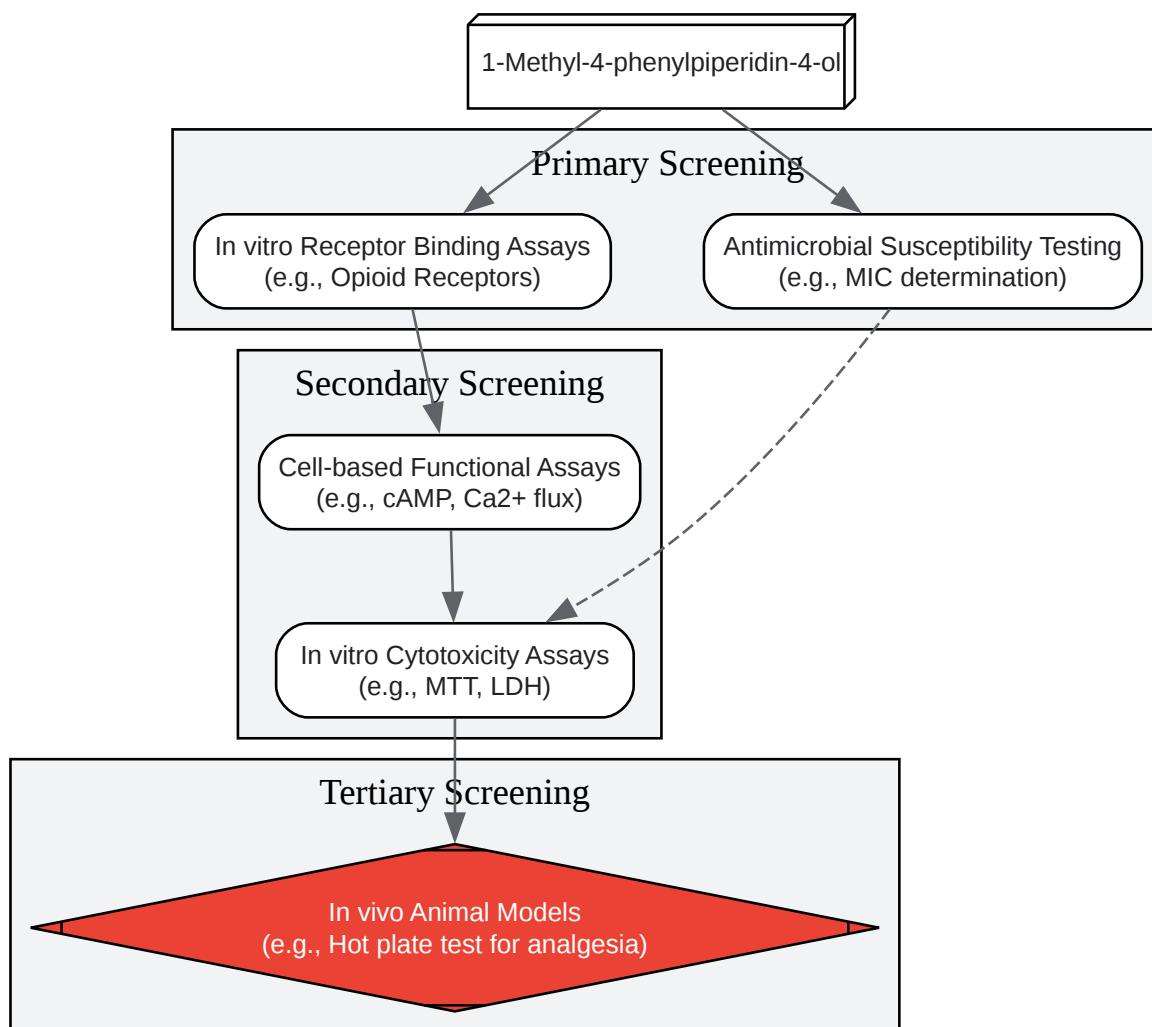


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Caption: Workflow for the synthesis and purification of **1-Methyl-4-phenylpiperidin-4-ol**.

Biological Screening Cascade

This diagram outlines a hypothetical screening cascade to evaluate the potential biological activities of **1-Methyl-4-phenylpiperidin-4-ol**, focusing on its potential as an analgesic or antimicrobial agent.



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Caption: A potential biological screening cascade for **1-Methyl-4-phenylpiperidin-4-ol**.

Conclusion

1-Methyl-4-phenylpiperidin-4-ol is a compound of interest due to its structural relation to known pharmacologically active molecules. While comprehensive studies on this specific chemical entity are not widely available, this guide provides a foundational understanding based on its chemical properties and the biological activities of closely related compounds. The provided synthesis workflow and hypothetical screening cascade offer a roadmap for researchers interested in exploring the therapeutic potential of this and similar molecules. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug development.

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- To cite this document: BenchChem. [CAS number and molecular formula of 1-Methyl-4-phenylpiperidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018569#cas-number-and-molecular-formula-of-1-methyl-4-phenylpiperidin-4-ol>

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